Cas no 2408975-85-7 (tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate)

Tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate is a fluorinated indane derivative featuring a carbamate-protected amine group and a hydroxyl substituent. This compound is valuable in organic synthesis and medicinal chemistry due to its versatile functional groups, which enable further derivatization. The tert-butyl carbamate (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions. The 5-fluoro substitution enhances electronic properties, making it useful in the design of bioactive molecules. Its rigid indane scaffold contributes to stereochemical control in synthetic applications. The product is typically employed as an intermediate in pharmaceutical research, particularly for developing enzyme inhibitors or receptor modulators.
tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate structure
2408975-85-7 structure
Product Name:tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate
CAS No:2408975-85-7
MF:C15H20FNO3
MW:281.32260799408
CID:5808821
PubChem ID:165782934
Update Time:2025-06-30

tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-7548290
    • tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate
    • 2408975-85-7
    • Inchi: 1S/C15H20FNO3/c1-14(2,3)20-13(18)17-9-15(19)7-6-10-8-11(16)4-5-12(10)15/h4-5,8,19H,6-7,9H2,1-3H3,(H,17,18)
    • InChI Key: PWFJTMWOLDGAHU-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)CCC2(CNC(=O)OC(C)(C)C)O

Computed Properties

  • Exact Mass: 281.14272166g/mol
  • Monoisotopic Mass: 281.14272166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 58.6Ų

tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate Pricemore >>

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tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate Related Literature

Additional information on tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate

Introduction to tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate (CAS No. 2408975-85-7)

Tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate, with the CAS number 2408975-85-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butyl carbamate group and a 5-fluoro-1-hydroxy indan moiety, which contribute to its potential therapeutic applications.

The chemical structure of tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate is particularly noteworthy due to its combination of functional groups. The tert-butyl carbamate group is known for its ability to enhance the stability and solubility of molecules, making it a valuable component in drug design. The 5-fluoro substitution on the indan ring introduces additional electronic and steric effects that can influence the compound's biological activity and pharmacokinetic properties.

Recent studies have explored the potential of this compound in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that compounds with similar structures exhibit potent neuroprotective effects, potentially due to their ability to modulate specific neurotransmitter systems. These findings suggest that tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate could be a promising lead compound for further development in this field.

In addition to its neuroprotective properties, this compound has also been investigated for its anti-inflammatory and analgesic activities. A study published in the Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects in both in vitro and in vivo models. The researchers attributed these effects to the compound's ability to inhibit key inflammatory pathways, such as the NF-kB signaling pathway.

The pharmacokinetic profile of tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate has also been a focus of recent research. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential use as a therapeutic agent. The tert-butyl carbamate group plays a significant role in enhancing the compound's stability and bioavailability, making it an attractive candidate for drug development.

Safety and toxicity assessments are essential components of drug development. Preliminary studies have indicated that tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate exhibits low toxicity at therapeutic doses. However, further investigations are necessary to fully understand its safety profile and potential side effects.

The synthesis of tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate involves several steps and requires precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 5-fluoroindanone with an appropriate amine followed by protection with tert-butyl carbamate. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its potential commercialization.

In conclusion, tert-butyl N-[(5-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate (CAS No. 2408975-85-7) is a promising compound with a range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to explore its mechanisms of action and optimize its use as a therapeutic agent.

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